![molecular formula C10H9BrClN3 B13047358 5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13047358.png)
5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine, chlorine, cyclopropyl, and methyl groups attached to a pyrrolopyrimidine core. It is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves the bromination and chlorination of a pyrrolopyrimidine precursor. One common method involves the following steps:
Starting Material: 4-chloro-7H-pyrrolo[2,3-D]pyrimidine is used as the starting material.
Bromination: The starting material is dissolved in chloroform, and N-bromosuccinamide (NBS) is added.
Cyclopropyl and Methyl Group Introduction: The cyclopropyl and methyl groups are introduced through alkylation reactions using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Cyclization Reactions: The presence of the cyclopropyl group allows for cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
N-Bromosuccinamide (NBS): Used for bromination reactions.
Chloroform: Solvent for bromination reactions.
Alkylating Agents: Used for introducing cyclopropyl and methyl groups.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
Substituted Pyrrolopyrimidines: Formed through substitution reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Cyclized Products: Formed through cyclization reactions.
Aplicaciones Científicas De Investigación
5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Used in the production of agrochemicals and dyestuffs
Mecanismo De Acción
The exact mechanism of action of 5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The bromine and chlorine atoms, along with the cyclopropyl and methyl groups, contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the cyclopropyl and methyl groups.
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the bromine, cyclopropyl, and methyl groups.
5-Bromo-7H-pyrrolo[2,3-D]pyrimidine: Lacks the chlorine, cyclopropyl, and methyl groups
Uniqueness
The presence of the cyclopropyl and methyl groups in 5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine makes it unique compared to its analogs. These groups enhance its chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H9BrClN3 |
|---|---|
Peso molecular |
286.55 g/mol |
Nombre IUPAC |
5-bromo-4-chloro-7-cyclopropyl-2-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H9BrClN3/c1-5-13-9(12)8-7(11)4-15(6-2-3-6)10(8)14-5/h4,6H,2-3H2,1H3 |
Clave InChI |
ZVVZHYXPOWJWRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=CN2C3CC3)Br)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


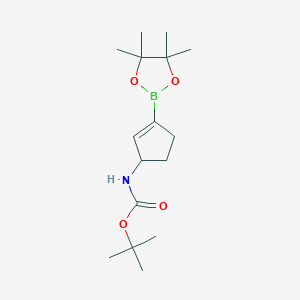


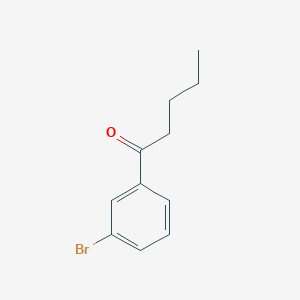
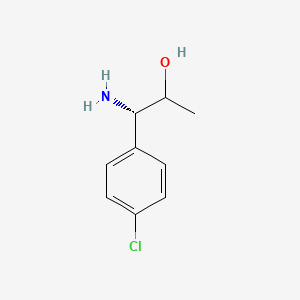
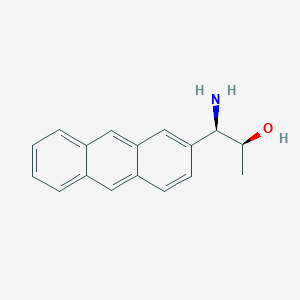

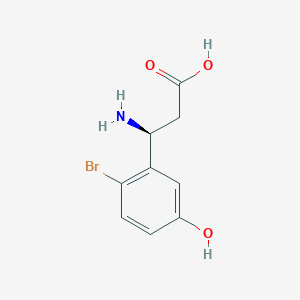
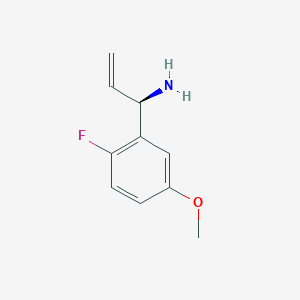
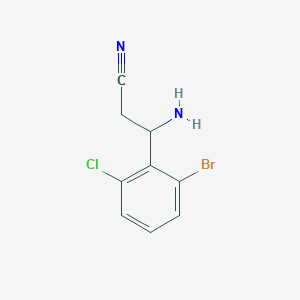
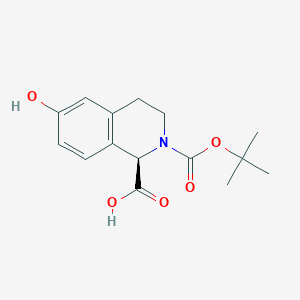
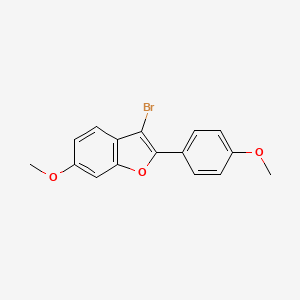
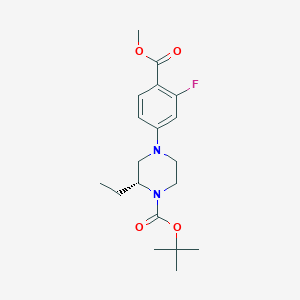
![3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride](/img/structure/B13047360.png)
